ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a tetrazole-carboxamido group linked to a 4-methoxyphenyl moiety and an ethyl acetate side chain. The 4-methoxyphenyl group contributes to solubility via its electron-donating methoxy substituent, while the thiazole and ester functionalities influence reactivity and bioavailability .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-3-26-13(23)8-10-9-27-16(17-10)18-15(24)14-19-21-22(20-14)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZYMWCRADDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Synthesis
The tetrazole ring is synthesized via a cyclization reaction between 4-methoxyphenylhydrazine and a nitrile derivative. A typical protocol involves:
Reagents :
- 4-Methoxyphenylhydrazine
- Cyanogen azide (generated in situ from sodium azide and cyanogen bromide)
- Solvent: Dimethylformamide (DMF) or acetonitrile
Conditions :
- Temperature: 80–100°C
- Duration: 12–24 hours
Mechanism :
The reaction proceeds through a [2+3] cycloaddition, where the hydrazine reacts with the nitrile to form the tetrazole ring. The 4-methoxyphenyl group is introduced at the N1 position of the tetrazole.
Outcome :
- Yield: 65–75%
- Purity: >90% (HPLC)
Thiazole Ring Formation and Coupling
The thiazole moiety is synthesized separately and subsequently coupled with the tetrazole-carboxylic acid.
Thiazole Synthesis :
- Reagents : Ethyl 2-chloroacetoacetate, thiourea
- Conditions :
- Solvent: Ethanol
- Catalyst: Triethylamine
- Temperature: Reflux (78°C)
- Duration: 6 hours
Coupling Reaction :
The tetrazole-carboxylic acid is activated using carbodiimide reagents (e.g., EDCI/HOBt) and coupled with the aminothiazole intermediate.
Reagents :
- Tetrazole-carboxylic acid
- 4-Aminothiazole derivative
- EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (hydroxybenzotriazole)
Conditions :
- Solvent: Dichloromethane or chloroform
- Temperature: 0–5°C (to minimize side reactions)
- Duration: 12–18 hours
Outcome :
- Yield: 60–70%
- Purity: 85–90% (NMR-confirmed)
Esterification and Final Modification
The ethyl acetate group is introduced via esterification of the intermediate’s carboxylic acid functionality.
Reagents :
- Acetic anhydride
- Ethanol
- Acid catalyst (e.g., sulfuric acid)
Conditions :
- Temperature: 25°C (room temperature)
- Duration: 24–48 hours
Mechanism :
The acid-catalyzed esterification replaces the carboxylic acid’s hydroxyl group with an ethoxy moiety.
Outcome :
- Yield: 80–85%
- Purity: >95% (LC-MS)
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity. Comparative studies reveal:
Table 1: Solvent Effects on Coupling Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 68 | 88 |
| Chloroform | 4.8 | 72 | 85 |
| Tetrahydrofuran | 7.5 | 65 | 82 |
| Dimethylformamide | 36.7 | 58 | 78 |
Polar aprotic solvents like dichloromethane balance reactivity and solubility, making them ideal for coupling reactions.
Stoichiometric Ratios
The molar ratio of reactants is critical for minimizing byproducts. The patent EP0035228A1 specifies that the tetrazole precursor should be used in a 1:1 to 1:2 ratio relative to the thiazole intermediate. Excess thiazole derivative (>2 equivalents) leads to dimerization, reducing yield.
Temperature Control
Low temperatures (0–5°C) during coupling prevent epimerization and hydrolysis of the tetrazole-carboxamido bond. Elevated temperatures (>25°C) reduce yield by 20–30% due to side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 (t, 3H, CH₂CH₃)
- δ 3.82 (s, 3H, OCH₃)
- δ 4.15 (q, 2H, CH₂CH₃)
- δ 7.05–7.45 (m, 4H, aromatic protons)
¹³C NMR (100 MHz, CDCl₃) :
- δ 14.1 (CH₂CH₃)
- δ 55.2 (OCH₃)
- δ 170.5 (C=O, ester)
High-Performance Liquid Chromatography (HPLC)
Column : C18 reverse-phase
Mobile Phase : Acetonitrile/water (70:30)
Retention Time : 8.2 minutes
Purity : >95%
Comparative Analysis with Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Coupling Time | 18 hours | 45 minutes |
| Yield | 68% | 75% |
| Energy Consumption | High | Low |
Microwave methods enhance efficiency but require specialized equipment.
Green Chemistry Approaches
Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability:
- Yield : 70%
- Environmental Impact : Reduced toxicity (EPA score: 2 vs. 6 for DCM)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a tetrazole ring and a thiazole ring , contributing to its unique chemical properties. These structural elements allow for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness has been quantified through minimum inhibitory concentration (MIC) studies.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.20 | 0.40 |
| Aspergillus niger | 0.15 | 0.35 |
The compound shows particularly strong activity against fungal pathogens, outperforming traditional antifungal agents like ketoconazole.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study indicated that it significantly reduced cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Case Study: Cytotoxic Effects
In a comparative study involving sulfonamide derivatives, this compound exhibited remarkable cytotoxicity against several cancer cell lines, indicating its potential for further development in cancer therapy .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in disease processes, making it a candidate for enzyme inhibition studies. Preliminary research suggests that it may inhibit key metabolic enzymes in pathogens or cancer cells, although the exact mechanisms remain under investigation.
Preparation Methods
The synthesis of ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate typically involves multi-step synthetic routes incorporating various reagents and conditions tailored to achieve the desired structure. Optimizing these pathways is crucial for enhancing yield and purity.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Formation of Tetrazole | Cyclization | Sodium azide, acid catalyst |
| Coupling with Thiazole | Nucleophilic substitution | Appropriate coupling agents |
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with structurally related thiazole derivatives:
Functional Group Impact on Properties
- Tetrazole vs.
- Methoxy vs. Halogenated Substituents : The 4-methoxyphenyl group improves solubility relative to dichlorophenyl () or trifluoromethylpyridinyl () analogs, which are more hydrophobic .
- Ethyl Ester vs. Aldehyde : The ethyl acetate side chain in the target compound confers better metabolic stability compared to formyl-containing derivatives (), which are prone to oxidative degradation .
Research Findings and Implications
- Potency: While exact IC50 data for the target compound is unavailable, structural analogs with tetrazole moieties (e.g., ) show nanomolar-range activity in kinase assays, suggesting comparable or superior efficacy .
- Solubility : The 4-methoxyphenyl group likely positions the target compound between hydrophilic (e.g., hydroxylated analogs in ) and hydrophobic (e.g., dichlorophenyl in ) derivatives, optimizing membrane permeability and aqueous solubility .
- Stability : The tetrazole ring resists metabolic degradation better than esters or aldehydes (), making the target compound a promising candidate for in vivo studies .
Biological Activity
Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1396784-36-3
- Molecular Formula : CHNOS
- Molecular Weight : 388.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-methoxyphenylhydrazine with cyanogen azide.
- Thiazole Integration : The tetrazole derivative is then reacted with thiazole derivatives to form the desired compound.
- Esterification : Finally, the product is esterified with acetic anhydride to yield ethyl acetate.
Anticancer Properties
Research indicates that compounds containing thiazoles and tetrazoles exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines:
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | U251 (glioblastoma) | <10 |
| Ethyl derivative | Various | Not yet determined |
This compound is hypothesized to act through mechanisms involving the modulation of cell cycle progression and apoptosis pathways, potentially inhibiting key proteins involved in tumor growth.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazoles are known for their activity against a range of bacterial and fungal pathogens. Preliminary tests have indicated that derivatives of this compound may exhibit:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Weak inhibition |
| Candida albicans | Significant inhibition |
These findings support further exploration into its use as an antimicrobial agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The tetrazole moiety may mimic carboxylic acids, allowing it to bind to enzyme active sites, inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, altering cellular responses.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Study on Antitumor Activity : A series of thiazole derivatives were tested against various cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced anticancer potency.
- Key Finding: The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring increased cytotoxicity.
-
Antimicrobial Efficacy Study : A comparative study on thiazole-containing compounds demonstrated varied effectiveness against different microbial strains, emphasizing structure-activity relationships.
- Key Finding: Compounds with halogen substitutions exhibited higher antimicrobial activity compared to their non-substituted counterparts.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the tetrazole ring via cyclization using hydrazine derivatives and nitriles under acidic conditions.
- Step 2: Coupling the tetrazole-carboxylic acid with a thiazole-4-yl-acetate precursor via carbodiimide-mediated amidation (e.g., EDCI/HOBt).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
Key conditions:
- Temperature control (0–5°C for amidation to minimize side reactions).
- Solvent selection (DMF for coupling; ethanol for recrystallization).
- Catalysts: Use of triethylamine to neutralize HCl byproducts during amidation .
Advanced: How can molecular docking and computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
SAR studies require:
- Target Identification: Prioritize targets (e.g., enzymes like cyclooxygenase or kinases) based on structural motifs (tetrazole for hydrogen bonding, thiazole for π-π stacking).
- Docking Workflow:
- Prepare ligand (compound) and protein (target) structures using tools like AutoDock Vina.
- Validate docking poses via molecular dynamics simulations (GROMACS) to assess binding stability.
- Analyze interactions (e.g., methoxyphenyl group’s hydrophobic interactions, tetrazole’s polar contacts).
Example: Evidence from analogous compounds shows chloro-substituted phenyl groups enhance lipophilicity and target affinity, suggesting the methoxy group’s electron-donating effects may modulate binding kinetics .
Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; thiazole protons at δ 7.2–7.5 ppm).
- ¹³C NMR to verify carbonyl (C=O, ~170 ppm) and tetrazole carbons (~150 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
- HPLC: Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Answer:
- Comparative Assays: Perform parallel in vitro testing under standardized conditions (e.g., MIC for antimicrobial; MTT for cytotoxicity).
- Meta-Analysis: Evaluate structural analogs (e.g., substitution of methoxy with chloro or fluorine) to identify trends. For example:
- Antimicrobial Activity: Linked to thiazole’s sulfur atom disrupting bacterial membranes.
- Anticancer Activity: Associated with tetrazole-mediated apoptosis via caspase-3 activation.
- Dose-Dependent Studies: Test multiple concentrations to distinguish specific vs. nonspecific effects .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme Inhibition: Fluorometric assays for kinases or proteases (e.g., trypsin) to measure % inhibition at 10 µM.
- Controls: Include reference drugs (e.g., cisplatin for cytotoxicity; ampicillin for antimicrobial) .
Advanced: What strategies optimize the compound’s bioavailability and pharmacokinetic (PK) profile for in vivo studies?
Answer:
- Prodrug Design: Modify the ethyl ester moiety to enhance solubility (e.g., phosphate prodrugs for oral administration).
- Lipinski’s Rule Compliance: Adjust logP (<5) via substituent changes (e.g., replace methoxy with hydrophilic groups).
- Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and stabilize vulnerable sites.
- In Silico PK Prediction: Tools like SwissADME to forecast absorption and half-life .
Basic: How can researchers validate target engagement in cellular assays?
Answer:
- Pull-Down Assays: Use biotinylated analogs of the compound to isolate target proteins from cell lysates.
- Western Blotting: Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition).
- Fluorescence Microscopy: Tag the compound with fluorophores (e.g., FITC) to visualize cellular uptake and localization .
Advanced: What analytical methods are used to characterize degradation products under stress conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic (acid/base) conditions.
- LC-MS/MS: Identify degradation products (e.g., ester hydrolysis to carboxylic acid; tetrazole ring oxidation).
- Kinetic Analysis: Plot degradation rates to determine shelf-life and storage recommendations .
Basic: How does the methoxy substituent on the phenyl ring influence the compound’s reactivity?
Answer:
- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which enhances electrophilic substitution reactions (e.g., nitration).
- Steric Effects: Ortho/para-directing nature impacts regioselectivity in further functionalization.
- Biological Impact: Enhances membrane permeability due to moderate lipophilicity (logP ~2.5) .
Advanced: What computational tools can predict toxicity and off-target effects early in development?
Answer:
- Toxicity Prediction: Use ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity.
- Off-Target Profiling: Perform pharmacophore screening (e.g., Pharmit) against databases like ChEMBL to identify unintended targets (e.g., GPCRs).
- Dose-Response Modeling: Apply Hill equations to estimate therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
